Tacedinalin

Übersicht

Beschreibung

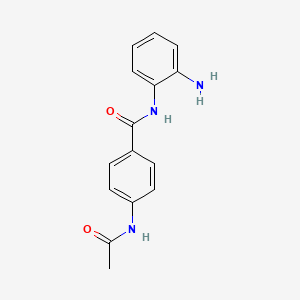

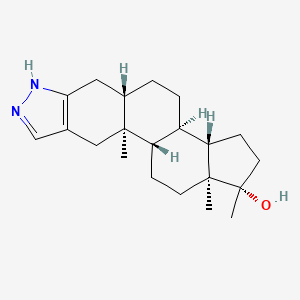

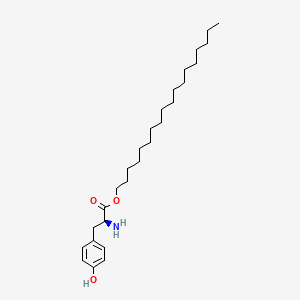

Acetyldinalin, auch bekannt als 4-Acetylamino-N-(2-Aminophenyl)-benzamid, ist ein acetyliertes Derivat der ursprünglichen Verbindung Dinalin. Es ist ein kleines Molekül mit erheblichem Potenzial im Bereich der Onkologie aufgrund seiner zytostatischen Eigenschaften. Acetyldinalin hat eine beeindruckende differentielle Aktivität gegen Leukämiezellen und normale Stammzellen gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .

Wissenschaftliche Forschungsanwendungen

Acetyldinalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich der Zellzyklusregulation und Apoptose.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung verschiedener Krebsarten untersucht, darunter Leukämie, Bauchspeicheldrüsen-, Darm-, Brust-, Prostata- und osteogene solide Tumoren

Wirkmechanismus

Acetyldinalin übt seine Wirkung hauptsächlich durch die Hemmung von Histondeacetylase (HDAC)-Enzymen aus. Durch die Hemmung von HDAC induziert Acetyldinalin eine Histonhyperacetylierung, was zu Veränderungen in der Chromatinstruktur und Genexpression führt. Dies führt zur Arretierung des Zellzyklus in der G1-S-Übergangsphase und zur Induktion von Apoptose in Krebszellen . Die beteiligten molekularen Ziele und Pfade umfassen die Regulation von Genen, die mit Zellproliferation, Differenzierung und Überleben assoziiert sind .

Wirkmechanismus

Target of Action

Tacedinaline, also known as Acetyldinaline, is primarily an inhibitor of the histone deacetylase (HDAC) class I . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

Tacedinaline interacts with its targets, the HDAC enzymes, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed DNA structure. This relaxed structure allows for increased gene expression .

Biochemical Pathways

The inhibition of HDACs by Tacedinaline affects various biochemical pathways. One significant pathway is the NF-kB-TGM2 driven tumor inflammation pathway . This pathway is involved in the regulation of immune responses, and its activation can lead to inflammation and cancer progression .

Result of Action

The molecular and cellular effects of Tacedinaline’s action are significant. By inhibiting HDACs, Tacedinaline increases the acetylation of histones, leading to changes in gene expression . For instance, it has been shown to increase the expression of the dopamine 2 receptor (D2R) gene in the striatum of aged mice . This can lead to improved motor coordination and memory function in these mice .

Action Environment

The action, efficacy, and stability of Tacedinaline can be influenced by various environmental factors. For example, age-related histone modifications may contribute to the increased side effects of drugs, and HDAC inhibitors like Tacedinaline could reverse these effects . .

Biochemische Analyse

Biochemical Properties

Acetyldinaline plays a significant role in biochemical reactions by inhibiting histone deacetylase (HDAC) activity. This inhibition leads to an increase in acetylation of histone proteins, which in turn affects gene expression. Acetyldinaline interacts with various enzymes, proteins, and other biomolecules, including HDACs, transcription factors, and co-regulators. The nature of these interactions involves binding to the active site of HDACs, thereby preventing the deacetylation of histone proteins and altering the chromatin structure .

Cellular Effects

Acetyldinaline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, acetyldinaline induces cell cycle arrest, apoptosis, and differentiation. It also affects the expression of genes involved in cell proliferation, survival, and apoptosis. Additionally, acetyldinaline has been observed to impact cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of acetyldinaline involves its inhibition of histone deacetylase (HDAC) activity. By binding to the active site of HDACs, acetyldinaline prevents the deacetylation of histone proteins, leading to an increase in histone acetylation. This change in acetylation status alters the chromatin structure, making it more accessible to transcription factors and co-regulators. As a result, gene expression is modulated, leading to changes in cellular function and behavior. Acetyldinaline also affects the expression of non-histone proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetyldinaline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. In vitro studies have shown that acetyldinaline can induce a dose-dependent decrease in colony-forming units of megakaryocytes (CFU-meg) derived from bone marrow and spleen cells. In vivo studies have demonstrated that prolonged administration of acetyldinaline leads to a decrease in platelet counts, which recover after the cessation of treatment .

Dosage Effects in Animal Models

The effects of acetyldinaline vary with different dosages in animal models. In preclinical toxicity studies, acetyldinaline was administered to rats and dogs at various doses. The results showed that higher doses of acetyldinaline led to severe clinical signs and mortality, while lower doses were associated with reversible bone marrow suppression and other toxic effects. These studies also revealed that acetyldinaline interferes with the release and maturation of cells in the bone marrow, leading to changes in hematopoietic cell populations .

Metabolic Pathways

Acetyldinaline is involved in several metabolic pathways, including those related to histone acetylation and deacetylation. The compound interacts with enzymes such as histone deacetylases (HDACs) and acetyltransferases, which play a crucial role in regulating the acetylation status of histone proteins. By inhibiting HDAC activity, acetyldinaline affects the levels of acetylated histones and other metabolites, leading to changes in gene expression and cellular function .

Transport and Distribution

The transport and distribution of acetyldinaline within cells and tissues are influenced by various transporters and binding proteins. Acetyldinaline is known to interact with cellular transporters that facilitate its uptake and distribution within cells. Once inside the cell, acetyldinaline can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone acetylation and gene expression .

Subcellular Localization

Acetyldinaline is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear components. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In the nucleus, acetyldinaline exerts its effects on histone acetylation, chromatin structure, and gene expression, ultimately influencing cellular function and behavior .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetyldinalin wird durch die formale Kondensation der Carboxygruppe von 4-Acetamidobenzoesäure mit einer der Aminogruppen von 1,2-Phenylendiamin synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Kondensationsprozess zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Acetyldinalin die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess kann mehrere Reinigungsschritte umfassen, wie z. B. Umkristallisation und Chromatographie, um die gewünschte Qualität der Verbindung zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetyldinalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Acetyldinalin kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden je nach der gewünschten Substitution verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Acetyldinalin, wie z. B. Chinone, Amine und substituierte Benzamide .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dinalin: Die Stammverbindung von Acetyldinalin, bekannt für ihre zytostatischen Eigenschaften.

Tacedinalin: Ein weiterer HDAC-Inhibitor mit ähnlicher Antitumoraktivität

Einzigartigkeit

Acetyldinalin ist aufgrund seiner acetylierten Struktur einzigartig, die seine Fähigkeit zur Hemmung von HDAC und seine differentielle Aktivität gegen Leukämiezellen und normale Stammzellen verstärkt. Dies macht es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

4-acetamido-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZAPHZUAVEOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150095 | |

| Record name | Tacedinaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112522-64-2 | |

| Record name | Tacedinaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacedinaline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacedinaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacedinaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACEDINALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-acetylamino-N-(2'-aminophenyl)-benzamide (Acetyldinaline)?

A1: 4-acetylamino-N-(2'-aminophenyl)-benzamide functions as a histone deacetylase (HDAC) inhibitor. [] This means it blocks the action of enzymes responsible for removing acetyl groups from histones, proteins that help package DNA. This inhibition leads to increased histone acetylation, which can alter gene expression and impact cell function. [] Notably, 4-acetylamino-N-(2'-aminophenyl)-benzamide demonstrates selective inhibition of HDAC-1 and HDAC-2 without affecting the activity of the histone acetyltransferase GCN5. []

Q2: How does 4-acetylamino-N-(2'-aminophenyl)-benzamide impact cancer cells?

A2: Research suggests that 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits potent antitumor activity against various cancer cell lines. [, ] In vitro studies show it induces cell cycle arrest at the G0/G1 phase, reduces the S phase, and triggers apoptosis in a concentration-dependent manner. [] Studies on HCT-8 colon carcinoma cells revealed that 4-acetylamino-N-(2'-aminophenyl)-benzamide induces histone H3 hyperacetylation in a time and dose-dependent way, detectable as early as 30 minutes after treatment. []

Q3: What is the significance of the Brown Norway rat acute myelocytic leukemia (BNML) model in 4-acetylamino-N-(2'-aminophenyl)-benzamide research?

A3: The BNML model serves as a relevant preclinical model for human acute myelocytic leukemia (AML). [] Studies using this model have been crucial in demonstrating the efficacy of 4-acetylamino-N-(2'-aminophenyl)-benzamide against AML cells. [, ] This model has also been instrumental in exploring resistance mechanisms and investigating the therapeutic window of 4-acetylamino-N-(2'-aminophenyl)-benzamide. []

Q4: How effective is 4-acetylamino-N-(2'-aminophenyl)-benzamide in treating minimal residual disease (MRD) in the BNML model?

A4: 4-acetylamino-N-(2'-aminophenyl)-benzamide has shown promising results in treating MRD in the BNML model. [] Following MRD induction treatment (cyclophosphamide and X-ray irradiation), rats treated with a low dose of 4-acetylamino-N-(2'-aminophenyl)-benzamide (11.85 mg/kg/day for five days) showed significant cure rates depending on the treatment start time and the number of treatment courses. [] Notably, the study highlighted that 4-acetylamino-N-(2'-aminophenyl)-benzamide did not hinder bone marrow regeneration, a crucial factor for post-transplantation recovery. []

Q5: Has resistance to 4-acetylamino-N-(2'-aminophenyl)-benzamide been observed?

A5: Yes, an 4-acetylamino-N-(2'-aminophenyl)-benzamide-resistant BNML subline (BNML/ACD-R) was developed in vivo through repeated oral administration of the drug. [] The resistant cell line displayed significantly reduced sensitivity to 4-acetylamino-N-(2'-aminophenyl)-benzamide compared to the parental line. [] This resistant subline provides a valuable tool for further investigation into the mechanisms of resistance and the exploration of strategies to overcome it.

Q6: What are the pharmacokinetic properties of 4-acetylamino-N-(2'-aminophenyl)-benzamide?

A6: 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits favorable pharmacokinetic properties. [] Studies in mice showed a plasma elimination half-life ranging from 3.4 to 9.4 hours, indicating sustained drug exposure. [] In non-human primates, intravenous administration of 4-acetylamino-N-(2'-aminophenyl)-benzamide resulted in a terminal half-life of 7.4 hours and significant penetration into the cerebrospinal fluid (CSF). [] These findings suggest its potential for treating central nervous system neoplasms.

Q7: What are the limitations of 4-acetylamino-N-(2'-aminophenyl)-benzamide administration?

A7: 4-acetylamino-N-(2'-aminophenyl)-benzamide suffers from poor aqueous solubility, necessitating oral administration. [] While this route is convenient, it can lead to variability in drug absorption.

Q8: What is the current status of 4-acetylamino-N-(2'-aminophenyl)-benzamide in clinical development?

A8: 4-acetylamino-N-(2'-aminophenyl)-benzamide has undergone preclinical toxicity studies in rats and dogs. [] Based on promising preclinical data, including its activity against various tumor models and its favorable pharmacokinetic profile, 4-acetylamino-N-(2'-aminophenyl)-benzamide has progressed to Phase I clinical trials. [] These trials aim to evaluate its safety, determine optimal dosing, and gather preliminary data on its efficacy in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)